1-(1H-1,2,4-triazol-5-yl)ethanamine
Overview
Description
“1-(1H-1,2,4-triazol-5-yl)ethanamine” is a chemical compound that belongs to the class of heterocyclic compounds . It is also known as “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” and has a molecular weight of 126.16 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CC(N)c1ncnn1C
. The InChI key for this compound is OCXIKYJPCILJLE-UHFFFAOYSA-N
.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 126.16 .
Scientific Research Applications
Drug Discovery and Biological Activities
1,2,4-Triazole derivatives, including those similar in structure to 1-(1H-1,2,4-triazol-5-yl)ethanamine, have been extensively investigated for their diverse biological activities. These compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Their significant versatility in drug discovery is attributed to the triazole core, a crucial pharmacophore in medicinal chemistry for developing new therapeutic agents. The systematic exploration and modification of these compounds can lead to novel drug candidates with enhanced efficacy and selectivity for various diseases (Aggarwal & Sumran, 2020).
Material Science and Proton-Conducting Membranes
In material science, 1,2,4-triazole derivatives are promising for the development of proton-conducting membranes, particularly for fuel cell applications. These compounds improve the fundamental characteristics of electrolyte membranes, such as film-forming ability, thermal and electrochemical stability, mechanical strength, and high ionic conductivity. This makes them suitable for high-temperature applications under anhydrous conditions, contributing to the advancement of fuel cell technologies (Prozorova & Pozdnyakov, 2023).
Agricultural Applications
The agricultural sector also benefits from the research on 1,2,4-triazole derivatives. These compounds are utilized in the production of pesticides, showing significant potential in controlling various pests. Their low toxicity makes them safer alternatives for environmental and human health. The derivatives serve as the foundation for developing insecticides, fungicides, and plant growth regulators, offering a sustainable approach to crop protection and yield improvement (Nazarov et al., 2021).
Corrosion Inhibition
In the field of corrosion inhibition, 1,2,4-triazole derivatives demonstrate significant efficiency in protecting metal surfaces against corrosion. These compounds are especially effective as corrosion inhibitors for steels, copper, iron, aluminum, and their alloys in aggressive media. The development of 1,2,4-triazole-based inhibitors contributes to the longevity and durability of metal components in various industrial applications, thus reducing maintenance costs and environmental impact (Hrimla et al., 2021).
Future Directions
The future directions for “1-(1H-1,2,4-triazol-5-yl)ethanamine” and its derivatives could involve further exploration of their potential anticancer activities . More research is needed to fully understand their mechanisms of action and to optimize their structures for increased potency and selectivity .
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This interaction could potentially lead to changes in the target’s function.
Biochemical Pathways
Triazole compounds are known to interact with various biochemical pathways, depending on their specific targets .
Result of Action
Based on the general properties of triazole compounds, it can be inferred that the compound may have potential biological activities .
Biochemical Analysis
Molecular Mechanism
It’s possible that it could interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 1-(1H-1,2,4-triazol-5-yl)ethanamine in animal models . Future studies could help determine the optimal dosage for achieving desired effects and identify any potential toxic or adverse effects at high doses.
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3,(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLWJUNNDJGOPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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